H-Lys(Boc)-OH H-Lys(Boc)-OH
Brand Name: Vulcanchem
CAS No.: 2418-95-3
VCID: VC21543557
InChI: InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1
SMILES: CC(C)(C)OC(=O)NCCCCC(C(=O)O)N
Molecular Formula: C11H22N2O4
Molecular Weight: 246.30 g/mol

H-Lys(Boc)-OH

CAS No.: 2418-95-3

Cat. No.: VC21543557

Molecular Formula: C11H22N2O4

Molecular Weight: 246.30 g/mol

* For research use only. Not for human or veterinary use.

H-Lys(Boc)-OH - 2418-95-3

CAS No. 2418-95-3
Molecular Formula C11H22N2O4
Molecular Weight 246.30 g/mol
IUPAC Name (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Standard InChI InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1
Standard InChI Key DQUHYEDEGRNAFO-QMMMGPOBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)O
SMILES CC(C)(C)OC(=O)NCCCCC(C(=O)O)N
Canonical SMILES CC(C)(C)OC(=O)NC(CCCCN)C(=O)O

Chemical Identity and Structural Properties

H-Lys(Boc)-OH, also known as (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, is a modified amino acid widely used in peptide synthesis applications . This compound possesses specific chemical and physical properties that make it valuable for researchers in biochemistry and medicinal chemistry.

Basic Chemical Information

The compound has the following fundamental characteristics:

  • CAS Registry Number: 2418-95-3

  • Molecular Formula: C11H22N2O4

  • Molecular Weight: 246.3 g/mol

  • Canonical SMILES: CC(C)(C)OC(=O)NCCCCC(C(=O)O)N

  • InChI: 1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1

Structural Features

H-Lys(Boc)-OH features a lysine backbone with strategic protection of the epsilon-amino group using a tert-butyloxycarbonyl (Boc) group. This arrangement creates a compound with differential reactivity between the alpha and epsilon amino groups, making it particularly useful in controlled peptide synthesis. The alpha-amino group remains unprotected (free) while the side chain amino group is masked by the Boc group, allowing for selective reactions during peptide construction .

Physical and Chemical Properties

Understanding the physical and chemical properties of H-Lys(Boc)-OH is essential for its effective utilization in laboratory settings. These properties dictate how the compound should be handled, stored, and incorporated into experimental protocols.

Solubility Profile

The solubility characteristics of H-Lys(Boc)-OH are important considerations for solution preparation:

SolventSolubility
DMSOReadily soluble
Water2 mg/mL (8.12 mM; requires ultrasonic treatment)

Researchers should select appropriate solvents based on the specific requirements of their experimental protocols. The limited water solubility necessitates ultrasonic treatment for complete dissolution .

Stock Solution Preparation

The following table provides guidance for preparing stock solutions of H-Lys(Boc)-OH at various concentrations:

Concentration1 mg5 mg10 mg
1 mM4.0601 mL20.3004 mL40.6009 mL
5 mM0.8120 mL4.0601 mL8.1202 mL
10 mM0.4060 mL2.0300 mL4.0601 mL

These calculations facilitate accurate preparation of working solutions for experimental use .

Synthetic Approaches and Preparation

While the search results don't provide specific synthetic routes for H-Lys(Boc)-OH directly, we can infer information from related compounds and their synthesis pathways.

Related Synthetic Processes

Boc-Lys(Boc)-OH, a compound related to H-Lys(Boc)-OH, is synthesized from di-tert-butyl dicarbonate and L-Lysine hydrochloride . The synthesis typically involves the use of sodium hydroxide in a 1,4-dioxane/water mixture at room temperature . This information suggests that the synthesis of H-Lys(Boc)-OH likely involves similar reaction conditions but with selective protection of only the epsilon-amino group of lysine.

Purification and Characterization

After synthesis, purification typically involves extraction with ethyl acetate followed by concentration under vacuum. The purity of H-Lys(Boc)-OH is crucial for its application in peptide synthesis, where contaminants could lead to unwanted side reactions or reduced yields of the target peptides .

Functional Role in Peptide Chemistry

H-Lys(Boc)-OH plays a critical role in peptide synthesis by enabling selective and controlled peptide assembly.

Protection Mechanism

The compound functions by temporarily blocking the reactivity of the lysine side chain amino group with the Boc protecting group. This protection is essential because:

  • It prevents unwanted side reactions during peptide assembly

  • It forms stable amide bonds with the lysine amino group

  • It allows for selective reaction with other functional groups in the peptide chain

Applications in Peptide Synthesis

H-Lys(Boc)-OH is primarily used in peptide synthesis as a building block that enables:

  • The synthesis of complex peptides with specific sequences and structures

  • High purity and yield in the stepwise construction of peptides

  • Development of various peptide-based molecules for research purposes

This compound is particularly valuable when synthesizing peptides containing lysine residues, where differential protection of the alpha and epsilon amino groups is necessary for controlled peptide bond formation.

Research Applications and Recent Developments

H-Lys(Boc)-OH has significant applications in various research fields, particularly in peptide chemistry and drug development.

Role in Bioactive Peptide Development

The compound enables the synthesis of peptides with defined sequences and structures, which is crucial for developing bioactive peptides with potential therapeutic applications. By facilitating the controlled construction of complex peptides, H-Lys(Boc)-OH contributes to the advancement of peptide-based drug design and development .

Specialized Applications

Beyond standard peptide synthesis, H-Lys(Boc)-OH may be used in the development of:

  • Heterotrifunctional peptide-based linker molecules applicable as bio-labeling reagents

  • Lysine derivatives of azamacrocycle and anthraquinone

  • Precursors for synthesizing peptides containing special functional groups

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